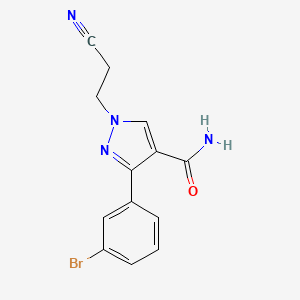![molecular formula C18H25N3O7S B4953414 ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4953414.png)
ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate, commonly known as Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. Nimesulide is a relatively new drug that was first synthesized in the 1980s and has gained popularity due to its efficacy and safety profile.
Mechanism of Action
Nimesulide works by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins in response to inflammation. This selective inhibition of COX-2 results in fewer side effects compared to other ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylates, which also inhibit COX-1, an enzyme that is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
Nimesulide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce pain and inflammation in patients with osteoarthritis and rheumatoid arthritis. Nimesulide has also been shown to reduce fever in patients with fever of unknown origin.
Advantages and Limitations for Lab Experiments
Nimesulide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has a low toxicity profile and is well-tolerated by animals. However, Nimesulide has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of Nimesulide. One area of research is the potential use of Nimesulide in the treatment of Alzheimer's disease. Nimesulide has been shown to reduce inflammation in the brain, which is thought to play a role in the development of Alzheimer's disease. Another area of research is the potential use of Nimesulide in the treatment of cancer. Nimesulide has been shown to inhibit the growth of cancer cells in some studies. Finally, there is a need for further research on the long-term safety and efficacy of Nimesulide.
Synthesis Methods
The synthesis of Nimesulide involves the reaction of 4-nitrobenzenesulfonyl chloride with morpholine to form 4-nitrobenzenesulfonamide. The 4-nitrobenzenesulfonamide is then reacted with 4-piperidone to form N-(4-nitrophenyl)-4-piperidone. The final step involves the reaction of N-(4-nitrophenyl)-4-piperidone with ethyl chloroformate to form Nimesulide.
Scientific Research Applications
Nimesulide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Nimesulide has also been studied for its potential use in the treatment of Alzheimer's disease, cancer, and other diseases.
Properties
IUPAC Name |
ethyl 1-(2-morpholin-4-ylsulfonyl-4-nitrophenyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O7S/c1-2-28-18(22)14-5-7-19(8-6-14)16-4-3-15(21(23)24)13-17(16)29(25,26)20-9-11-27-12-10-20/h3-4,13-14H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMIGBIGBWHAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4953347.png)
![N-methyl-3-(methylthio)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]propanamide](/img/structure/B4953357.png)
![2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4953373.png)
![N-[2-(tert-butylthio)ethyl]-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4953374.png)



![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4953405.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2,4,5-trimethoxybenzyl)-1,3-propanediamine](/img/structure/B4953407.png)
![methyl N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-D-alaninate](/img/structure/B4953429.png)
![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4953432.png)
![2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4953442.png)

